Methyldimethoxysilane

Vue d'ensemble

Description

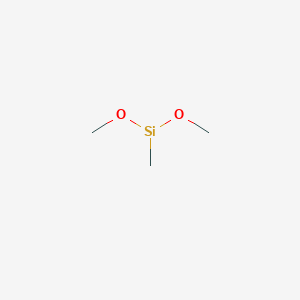

Methyldimethoxysilane is an organosilicon compound with the chemical formula Si(CH3)(OCH3)2. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is known for its reactivity and ability to form stable bonds with other molecules, making it a valuable reagent in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyldimethoxysilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:

Si(CH3)Cl3+2CH3OH→Si(CH3)(OCH3)2+2HCl

Another method involves the hydrosilylation of methyldichlorosilane with methanol in the presence of a platinum catalyst. This method is often used in industrial settings due to its efficiency and high yield.

Industrial Production Methods

In industrial production, dimethoxy(methyl)silane is typically produced through the direct reaction of silicon with methanol in the presence of a catalyst. This method allows for large-scale production and is cost-effective. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyldimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and methanol.

Condensation: Forms siloxane bonds with other silanes or silanols.

Reduction: Can be reduced to form silanes with fewer alkoxy groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often catalyzed by acids or bases.

Reduction: Requires reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Produces silanols and methanol.

Condensation: Forms siloxane polymers.

Reduction: Produces simpler silanes.

Applications De Recherche Scientifique

Membrane Technology

MDMS plays a crucial role in the development of advanced membranes for various applications:

- Separation Processes : Membranes incorporating MDMS are used for the separation of molecular mixtures, including gas separation and water purification. The unique properties of MDMS enhance membrane performance by improving selectivity and permeability .

- Controlled Release Systems : In pharmaceutical applications, MDMS-modified membranes are utilized for the controlled release of drugs, ensuring a steady dosage over time .

Dental Applications

In dental materials, MDMS acts as a silane coupling agent that improves the bonding strength between inorganic fillers and organic matrices in composite resins. This enhances the durability and water resistance of dental composites, making them more effective in clinical applications .

Surface Modification

MDMS is frequently used to modify surfaces to improve their properties:

- Hydrophobic Treatments : It is employed as a hydrophobic agent for various materials, enhancing water repellency and resistance to environmental degradation.

- Adhesion Promoters : In coatings and adhesives, MDMS improves adhesion between dissimilar materials, which is critical in many industrial applications .

Polymer Production

In polymer chemistry, MDMS is utilized to enhance the properties of polymers:

- Crosslinking Agents : It serves as a crosslinking agent in the production of silicone elastomers, improving their mechanical strength and thermal stability.

- Filler Dispersal : MDMS aids in dispersing inorganic fillers within polymer matrices, enhancing overall material performance .

Environmental Applications

MDMS has been investigated for its potential in environmental remediation:

- Adsorbent Materials : Research indicates that MDMS can be incorporated into adsorbent materials designed for air purification, particularly for capturing formaldehyde and other volatile organic compounds .

Membrane Development

A study focused on the incorporation of MDMS into polymeric membranes demonstrated significant improvements in gas separation efficiency. The modified membranes exhibited higher selectivity for CO2 over N2, making them suitable for carbon capture technologies.

| Property | Unmodified Membrane | MDMS-Modified Membrane |

|---|---|---|

| CO2 Permeability | 15 Barrer | 25 Barrer |

| N2 Permeability | 10 Barrer | 8 Barrer |

| Selectivity (CO2/N2) | 1.5 | 3.1 |

Dental Composite Strengthening

In a clinical trial assessing dental composites modified with MDMS, results showed improved bond strength compared to traditional composites.

| Composite Type | Bond Strength (MPa) |

|---|---|

| Traditional Composite | 15 |

| MDMS-Modified Composite | 22 |

Mécanisme D'action

The mechanism of action of dimethoxy(methyl)silane involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethoxydimethylsilane: Similar in structure but has two methyl groups instead of one.

Methyldiethoxysilane: Contains ethoxy groups instead of methoxy groups.

Trimethoxymethylsilane: Contains three methoxy groups instead of two.

Uniqueness

Methyldimethoxysilane is unique due to its specific reactivity and ability to form stable siloxane bonds. Its combination of methoxy and methyl groups provides a balance of reactivity and stability, making it a versatile reagent in various applications.

Activité Biologique

Methyldimethoxysilane (MDMS) is a silane compound with significant applications in various fields, including materials science, pharmaceuticals, and biotechnology. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological properties of MDMS, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

This compound has the chemical formula C₆H₁₈O₂Si and is characterized by the presence of two methoxy groups attached to a silicon atom. Its structure allows it to undergo hydrolysis, forming silanol groups that can interact with biological molecules.

1. Cellular Interactions

MDMS has been studied for its effects on various cell types, particularly in vitro. Research indicates that MDMS can enhance cell adhesion and proliferation, making it a potential candidate for use in tissue engineering and regenerative medicine.

- Case Study : In a study involving human mesenchymal stem cells (hMSCs), MDMS-modified surfaces showed improved cell attachment and proliferation rates compared to unmodified controls. The mechanism was attributed to the increased availability of hydroxyl groups that promote cell adhesion .

2. Toxicity Assessments

The toxicity of MDMS has been evaluated using various in vitro systems, including human bronchial epithelial cells. Results indicate that while MDMS exhibits some cytotoxicity at high concentrations, it is generally well-tolerated at lower doses.

- Research Findings : A study utilizing BEAS-2B cells demonstrated that exposure to MDMS resulted in dose-dependent cytotoxic effects, with significant changes in cell viability and inflammatory marker secretion observed at higher concentrations .

3. Antibacterial Properties

MDMS has shown potential antibacterial activity, particularly when incorporated into polymeric matrices. This property is beneficial for developing antimicrobial coatings for medical devices.

- Example : In a composite material study, the inclusion of MDMS led to significant inhibition of bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility in preventing infections associated with implanted devices .

1. Tissue Engineering

MDMS is being explored as a surface modifier for scaffolds used in tissue engineering. Its ability to enhance cell adhesion makes it suitable for applications where cell proliferation and differentiation are essential.

2. Drug Delivery Systems

MDMS can be utilized in drug delivery formulations due to its ability to form stable siloxane networks that can encapsulate therapeutic agents while providing controlled release profiles.

Propriétés

InChI |

InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTOVQRKCNPVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893443, DTXSID90864719 | |

| Record name | Methyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxy(methyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16881-77-9 | |

| Record name | Silane, dimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethoxy(methyl)silane interact with surfaces and what are the downstream effects?

A1: Dimethoxy(methyl)silane functions as a silane coupling agent, effectively linking organic polymers to inorganic materials like glass. This interaction stems from the silane's ability to hydrolyze and form silanol groups (Si-OH). These groups then condense with hydroxyl groups present on the inorganic surface, creating strong Si-O-Si bonds that anchor the silane to the material []. This process leads to enhanced adhesion, improved wettability, and altered surface properties, making it valuable for applications like surface modification and composite fabrication.

Q2: Can you provide the structural characterization of Dimethoxy(methyl)silane, including its molecular formula, weight, and spectroscopic data?

A2: Molecular Formula: CH8O2Si * Molecular Weight: 108.19 g/mol* Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic details, key features expected in its spectra include: * ¹H NMR: Signals corresponding to methyl groups (Si-CH3 and O-CH3) and a Si-H proton. * ¹³C NMR: Peaks representing the carbon atoms in methyl groups (Si-CH3 and O-CH3). * ²⁹Si NMR: A signal characteristic of the silicon atom bonded to carbon, hydrogen, and oxygen. * IR Spectroscopy:* Absorption bands indicative of Si-H, C-H, Si-O, and C-O bonds.

Q3: What is known about the material compatibility and stability of Dimethoxy(methyl)silane? How does it perform under various conditions?

A3: Dimethoxy(methyl)silane demonstrates good compatibility with various materials, including glass []. Its reactivity with moisture necessitates storage in a dry environment to prevent premature hydrolysis. The silane's performance under different conditions depends on factors like temperature, pH, and the presence of catalysts. Higher temperatures and acidic or basic conditions can accelerate hydrolysis and condensation reactions. For instance, in the synthesis of fluorocarbon-containing silane coupling agents, Dimethoxy(methyl)silane reacts with fluoroalkenes under the catalytic influence of hydrogen hexachloroplatinate(IV) [].

Q4: What catalytic properties and applications are associated with Dimethoxy(methyl)silane or its derivatives?

A4: While Dimethoxy(methyl)silane itself might not be a potent catalyst, it serves as a versatile building block in the synthesis of organosilicon compounds, some of which could exhibit catalytic activity. For example, derivatives containing amino groups, like N-(β-aminoethyl)-γ-aminopropyl-dimethoxy(methyl)silane, are used in the preparation of organosilicon resins []. These resins may find applications in areas like catalysis due to the presence of potentially catalytically active sites within their structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.